molecular formula C6H9F3N4 B13109117 3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B13109117
M. Wt: 194.16 g/mol
InChI Key: SHLXSRNHGWFLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that features a hydrazinylmethyl group and a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trifluoroethyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the hydrazinylmethyl group, making it less versatile in certain reactions.

    3-(Methylhydrazinyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a methyl group instead of a hydrazinyl group, affecting its reactivity and applications.

Uniqueness

3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both hydrazinylmethyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H9F3N4

Molecular Weight

194.16 g/mol

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylhydrazine

InChI

InChI=1S/C6H9F3N4/c7-6(8,9)4-13-2-1-5(12-13)3-11-10/h1-2,11H,3-4,10H2

InChI Key

SHLXSRNHGWFLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CNN)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.